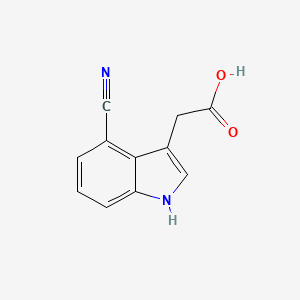

2-(4-Cyano-1H-indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Cyano-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1346597-89-4 . It has a molecular weight of 200.2 and its IUPAC name is (4-cyano-1H-indol-3-yl)acetic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives are known to be versatile and are used in various chemical reactions .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 498.9±30.0 °C at 760 mmHg . The compound has a refractive index of 1.687 and a flash point of 255.5±24.6 °C . It has a logP value of 1.75 .Scientific Research Applications

Aldose Reductase Inhibitors

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and tested as novel aldose reductase (ALR2) inhibitors. These compounds, particularly cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid, showed high inhibitory activity and selectivity toward ALR2 compared to aldehyde reductase (ALR1), with potential applications in preventing cataract development in galactosemic rats (Da Settimo et al., 2003).

Crystal Structure Analysis

The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct with acetic acid and water was elucidated, providing insights into the geometry of the molecule and its stabilization by hydrogen bonds. This research contributes to understanding the role of amino acids in methylation, detoxication, and antioxidation, with implications for pharmaceutical and food industries (Li et al., 2009).

Indoloketopiperazine Derivatives

A study described the synthesis of novel substituted indoloketopiperazine derivatives via a three-component, intramolecular Ugi reaction. These derivatives offer a new pathway for the exploration of bioactive compounds with potential pharmaceutical applications (Ghandi et al., 2012).

Novel Nitrogen/Sulfur Heterocycles

Research into the synthesis of nitrogen and sulfur heterocyclic systems linked indole with other heterocycles, such as 1,2,4-triazole, pyridazine, and quinoxaline. These compounds demonstrate the potential for further study due to their efficient synthesis and high yields, which could lead to new therapeutic agents (Boraei et al., 2020).

Antimicrobial and Antioxidant Activities

A study on the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives highlighted their antimicrobial and antioxidant activities. These findings suggest the potential of these compounds in developing new drugs with antimicrobial and antioxidant properties (Rao et al., 2019).

Safety and Hazards

Future Directions

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Mechanism of Action

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Some indole-3-acetic acid derivatives are known to target interleukin-2 .

Mode of Action

Indole derivatives are known to interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells, microbes, and various disorders .

properties

IUPAC Name |

2-(4-cyano-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSNFXKPLODXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)